

A Comparative Guide to Apatinib M1-1 Quantification Methodologies

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Compound of Interest

Compound Name: Apatinib metabolite M1-1

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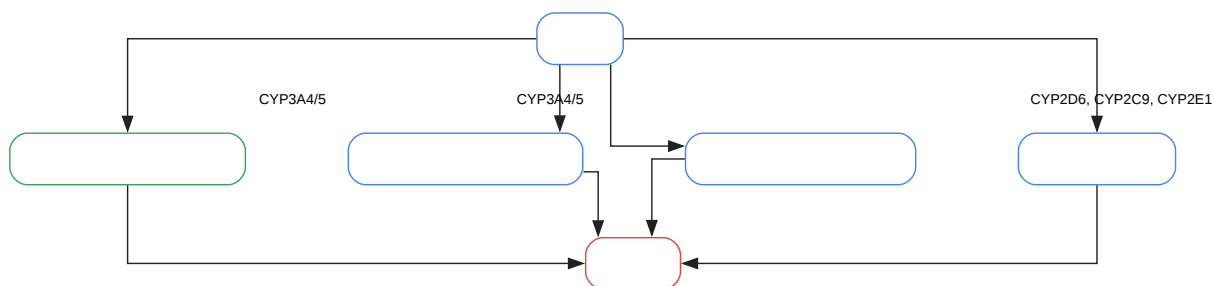
This guide provides a comparative overview of methodologies for the quantification of Apatinib M1-1, a major active metabolite of the anti-angiogenic drug Apatinib. While direct inter-laboratory comparison data for Apatinib M1-1 quantification is not publicly available, this document synthesizes information from published bioanalytical methods to offer a valuable resource for researchers in this field. The guide details experimental protocols, presents key performance data from various studies, and visualizes the metabolic pathway of Apatinib and a typical analytical workflow.

Apatinib Metabolism and the Role of M1-1

Apatinib is a tyrosine kinase inhibitor that primarily targets VEGFR-2, playing a crucial role in inhibiting angiogenesis in tumors.[1][2] The drug undergoes extensive metabolism in humans, primarily mediated by cytochrome P450 enzymes CYP3A4/5, and to a lesser extent by CYP2D6, CYP2C9, and CYP2E1.[3][4][5][6] One of the primary biotransformation routes is hydroxylation, leading to the formation of the active metabolite E-3-hydroxy-apatinib, also known as M1-1.[3]

The steady-state exposure of M1-1 is significant, reaching approximately 56% of the parent drug's exposure.[3][7] Furthermore, M1-1 contributes to the overall pharmacological activity of Apatinib, with its activity index valued at 5.42% to 19.3% of the parent drug.[3][5][7] This underscores the importance of accurate M1-1 quantification in pharmacokinetic and pharmacodynamic studies.

Below is a diagram illustrating the metabolic pathway of Apatinib.



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Caption: Metabolic pathway of Apatinib.

Comparison of Apatinib M1-1 Quantification Methods

The most common method for the quantification of Apatinib and its metabolites, including M1-1, in biological matrices is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers high sensitivity and selectivity. The following tables summarize the key parameters of published UPLC-MS/MS methods from different studies.

Table 1: Sample Preparation and Chromatographic Conditions

Parameter	Method A	Method B
Biological Matrix	Human Plasma	Human Plasma
Sample Preparation	Protein Precipitation	Liquid-Liquid Extraction
Chromatography	UPLC	UPLC
Column	Hypersil GOLD aQ C18	Not Specified
Mobile Phase	5 mmol/l ammonium acetate with 0.1% formic acid:acetonitrile (20:80, v/v)	Not Specified
Flow Rate	Not Specified	Not Specified
Run Time	2 minutes	Not Specified

Table 2: Mass Spectrometry and Method Performance

Parameter	Method A	Method B
Detection	Tandem Mass Spectrometry	Tandem Mass Spectrometry
Ionization Mode	Not Specified	Not Specified
Linear Range	1.00–1000 ng/ml	Not Specified
LLOQ	1.00 ng/ml	Not Specified
Inter-assay Precision	< ±15%	Not Specified
Inter-assay Accuracy	< ±15%	Not Specified

Note: "Not Specified" indicates that the information was not available in the reviewed public documents.

Experimental Protocols

A detailed experimental protocol for a representative UPLC-MS/MS method for the simultaneous determination of Apatinib and its three active metabolites in human plasma is described by Ding et al. and referenced in a later study.[\[8\]](#)

Sample Preparation (Liquid-Liquid Extraction)[8]

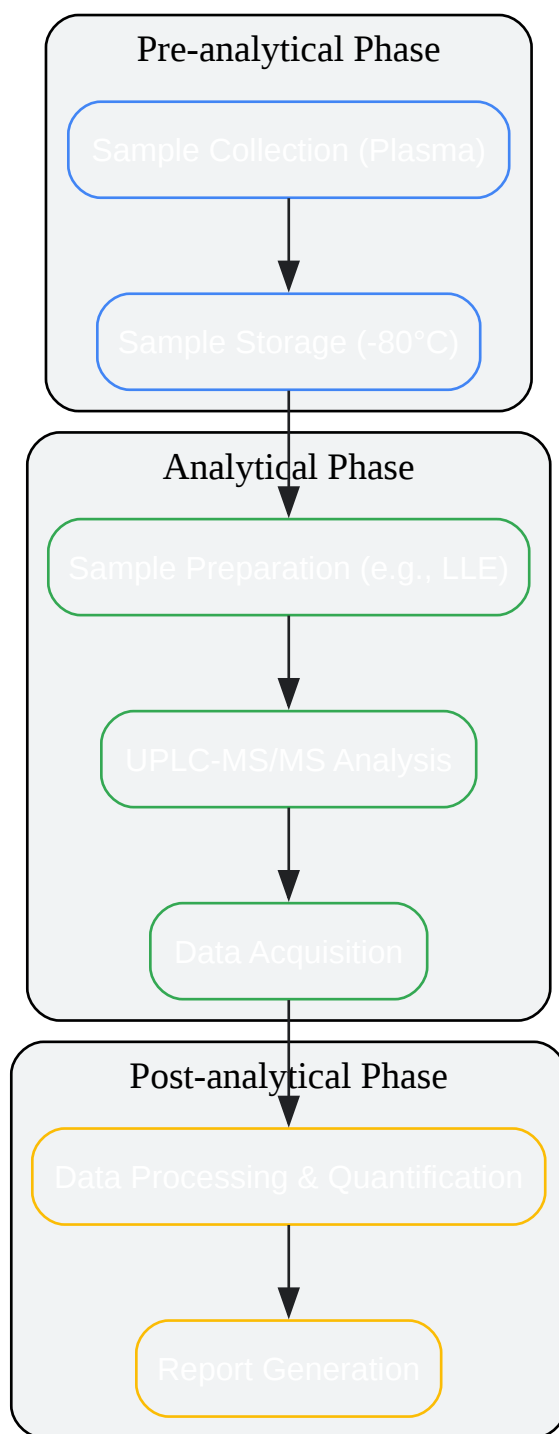
- Aliquots of human plasma samples are obtained.
- An internal standard is added.
- Liquid-liquid extraction is performed to separate the analytes from the plasma matrix.

UPLC-MS/MS Analysis[8]

- The extracted samples are injected into the UPLC system.
- Chromatographic separation is achieved on a Hypersil GOLD™ aQ C18 Polar Endcapped LC column (50 × 2.1 mm, 1.9 μm).[8]
- The mobile phase consists of 5 mmol/l ammonium acetate with 0.1% formic acid:acetonitrile (20:80, v/v).[8]
- The analytes are detected using a tandem mass spectrometer.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of Apatinib M1-1 in a research or clinical setting.



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Caption: Experimental workflow for Apatinib M1-1 quantification.

Conclusion

Accurate and precise quantification of Apatinib M1-1 is critical for understanding the overall pharmacology of Apatinib. While a formal inter-laboratory comparison study has not been identified in the public domain, the available literature indicates that UPLC-MS/MS methods are well-established for this purpose. The data presented in this guide, compiled from various sources, provides a useful baseline for researchers developing and validating their own analytical methods for Apatinib M1-1 quantification. Adherence to established bioanalytical method validation guidelines is essential to ensure the reliability of the data generated.[9][10][11]

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